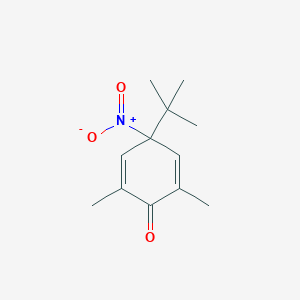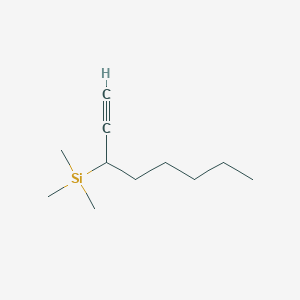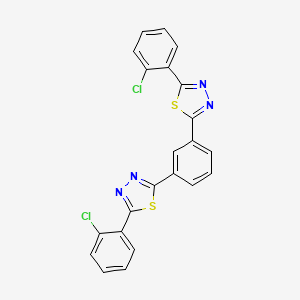
1,3,4-Thiadiazole, 2,2'-(1,3-phenylene)bis[5-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2,2’-(1,3-phenylene)bis[5-(2-chlorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, potassium thiocyanate, and phenylisothiocyanate . Major products formed from these reactions can include a variety of substituted thiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1,3,4-Thiadiazole, 2,2’-(1,3-phenylene)bis[5-(2-chlorophenyl)- has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiadiazole derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, these compounds are used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives often involves the inhibition of specific enzymes or receptors within biological systems. For example, some thiadiazole derivatives have been shown to inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The molecular targets and pathways involved can vary depending on the specific structure of the thiadiazole derivative and the biological system being studied .
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives are unique in their ability to exhibit a wide range of biological activities due to the presence of both sulfur and nitrogen atoms in their ring structure. Similar compounds include other thiadiazole isomers, such as 1,2,3-thiadiazole and 1,2,4-thiadiazole, which also exhibit biological activities but may differ in their specific applications and mechanisms of action . The unique structural features of 1,3,4-thiadiazole derivatives make them particularly versatile and valuable in medicinal chemistry and other fields .
Properties
CAS No. |
90032-82-9 |
|---|---|
Molecular Formula |
C22H12Cl2N4S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H12Cl2N4S2/c23-17-10-3-1-8-15(17)21-27-25-19(29-21)13-6-5-7-14(12-13)20-26-28-22(30-20)16-9-2-4-11-18(16)24/h1-12H |
InChI Key |
SQBVZRPFOQCORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC(=CC=C3)C4=NN=C(S4)C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
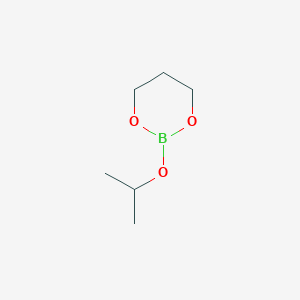
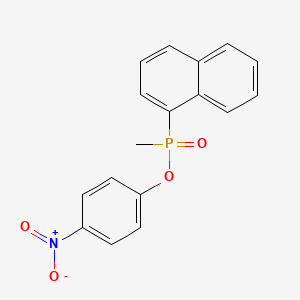
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
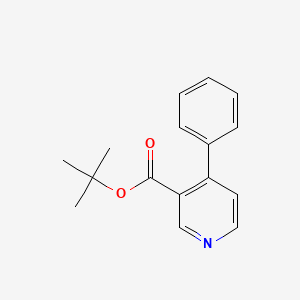

![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
